molecular formula C18H21N3O2 B8360711 N-(3-amino-4-methylphenyl)-3-morpholinobenzamide

N-(3-amino-4-methylphenyl)-3-morpholinobenzamide

Cat. No. B8360711
M. Wt: 311.4 g/mol
InChI Key: SODRVKSGABPOOI-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-3-morpholinobenzamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-amino-4-methylphenyl)-3-morpholinobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-4-methylphenyl)-3-morpholinobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-amino-4-methylphenyl)-3-morpholinobenzamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3-amino-4-methylphenyl)-3-morpholin-4-ylbenzamide

InChI

InChI=1S/C18H21N3O2/c1-13-5-6-15(12-17(13)19)20-18(22)14-3-2-4-16(11-14)21-7-9-23-10-8-21/h2-6,11-12H,7-10,19H2,1H3,(H,20,22)

InChI Key

SODRVKSGABPOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCOCC3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10% palladium on carbon (150 mg) was added to a stirred suspension of N-(3-nitro-4-methylphenyl)-3-morpholinobenzamide (1.40 g) in ethanol (100 ml) under argon. The argon atmosphere was replaced with hydrogen and the mixture was stirred at ambient temperature for 4 hours. The catalyst was removed by filtration through diatomaceous earth (Celite®) and the residue washed with methylene chloride. The filtrate was evaporated to give a solid which was triturated with ethyl acetate to yield N-(3-amino-4-methylphenyl)-3-morpholinobenzamide (1.02 g); NMR: 2.0 (s, 3H), 3.19 (t, 4H), 3.78 (t, 4H), 4.8 (s, 2H), 6.8 (m, 2H), 7.08 (s, 1H), 7.11 (d, 1H), 7.34 (m, 2H), 7.4 (s, 1H), 9.8 (s, 1H); m/z 312.
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Synthesis routes and methods II

Procedure details

10% Palladium-on-carbon (0.035 g) was added to a stirred solution in methanol (40 ml) of the nitro compound so obtained (0.28 g) and the mixture was stirred at ambient temperature under 1 atmosphere pressure of hydrogen. After uptake of hydrogen had ceased, the catalyst was removed by filtration and the filtrate was evaporated to give N-(3-amino-4-methylphenyl)-3-morpholinobenzamide; NMR: (DMSOd6) 2.0 (s, 3H), 3.19 (t, 4H), 3.78 (t, 4H), 4.8 (s, 2H), 6.8 (q, 2H), 7.08 (s, 1H), 7.1 (d, 1H), 7.34 (m, 2H), 7.4 (s, 1H), 9.8 (s, 1H); Mass: M+H 312.
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